molecular formula C11H10F3N3O B2939419 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-3-amine CAS No. 1183457-90-0

1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-3-amine

Cat. No. B2939419
CAS RN: 1183457-90-0
M. Wt: 257.216
InChI Key: SIKIKHWVJZISFJ-UHFFFAOYSA-N
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Description

“1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-3-amine” is a chemical compound with the CAS Number: 1052564-95-0 . It has a molecular weight of 257.22 . It is in the form of oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10F3N3O/c12-11(13,14)18-9-3-1-8(2-4-9)7-17-10(15)5-6-16-17/h1-6H,7,15H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is in the form of oil . It is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

The synthesis and spectroscopic analysis of pyrazole derivatives, including compounds structurally related to "1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-3-amine," are fundamental research areas. Studies often focus on the preparation of new Schiff base ligands and their characterization using techniques such as UV-Vis, FT-IR, NMR spectroscopy, and X-ray crystallography. These investigations provide insights into the chemical and physical properties of pyrazole compounds, aiding in the development of materials with potential applications in various fields, including materials science and medicinal chemistry (Hayvalı et al., 2010).

Theoretical Studies

Theoretical explorations, including electronic structure calculations and vibrational assignments of pyrazole derivatives, contribute to understanding the molecular structure, reactivity, and electronic properties of these compounds. Such studies, often employing methods like Hartree Fock (HF) and density functional theory (DFT), compare theoretical findings with experimental data to validate computational models. This research aids in predicting the behavior of pyrazole compounds in various chemical environments, facilitating their application in designing new materials and drugs (Shukla et al., 2015).

Biological Activities

Investigations into the biological activities of pyrazole derivatives encompass the identification of antitumor, antifungal, and antibacterial pharmacophore sites. These studies involve the synthesis of novel compounds and their evaluation against various biological targets. By elucidating the structure-activity relationships, researchers aim to develop new therapeutic agents with improved efficacy and selectivity. The findings contribute to the discovery of potential drugs for treating diseases like cancer and microbial infections (Titi et al., 2020).

Mechanism of Action

Target of Action

A similar compound was found to have a desirable fitting pattern in the lmptr1 pocket , which suggests that this compound might also interact with similar targets.

Biochemical Pathways

Given its potential interaction with the lmptr1 pocket , it may influence the pathways associated with this protein.

Pharmacokinetics

The trifluoromethoxy group in its structure may influence its pharmacokinetic properties, as fluorine atoms are known to enhance the metabolic stability and bioavailability of drugs .

Result of Action

Based on its potential interaction with the lmptr1 pocket , it may influence the function of this protein and thereby affect the cellular processes it is involved in.

properties

IUPAC Name

1-[[4-(trifluoromethoxy)phenyl]methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O/c12-11(13,14)18-9-3-1-8(2-4-9)7-17-6-5-10(15)16-17/h1-6H,7H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKIKHWVJZISFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-3-amine

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